4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
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Overview
Description
4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science. This compound features a methoxy group, a methylphenyl group, and a pyrrolidinylmethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-methylphenylamine.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced by reacting the intermediate benzamide with 2-oxopyrrolidine and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinyl ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide.
Reduction: Formation of 4-methoxy-N-(4-methylphenyl)-N-[(2-hydroxypyrrolidin-1-yl)methyl]benzamide.
Substitution: Formation of 4-substituted-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-methylphenyl)benzamide: Lacks the pyrrolidinylmethyl group.
N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: Lacks the methoxy group.
4-methoxy-N-(phenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: Lacks the methyl group on the phenyl ring.
Uniqueness
4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the presence of all three functional groups (methoxy, methylphenyl, and pyrrolidinylmethyl) on the benzamide core. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-5-9-17(10-6-15)22(14-21-13-3-4-19(21)23)20(24)16-7-11-18(25-2)12-8-16/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPBDGADRLUTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CN2CCCC2=O)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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